molecular formula C14H13NO B13527145 3-(2-Methoxynaphthalen-1-yl)propanenitrile

3-(2-Methoxynaphthalen-1-yl)propanenitrile

Cat. No.: B13527145
M. Wt: 211.26 g/mol
InChI Key: LUCYWKZEDVAYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxynaphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C14H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propanenitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)propanenitrile typically involves the reaction of 2-methoxynaphthalene with a suitable nitrile precursor. One common method is the alkylation of 2-methoxynaphthalene with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxynaphthalen-1-yl)propanenitrile is unique due to the presence of both a methoxy group and a propanenitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)propanenitrile

InChI

InChI=1S/C14H13NO/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9H,4,7H2,1H3

InChI Key

LUCYWKZEDVAYFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.